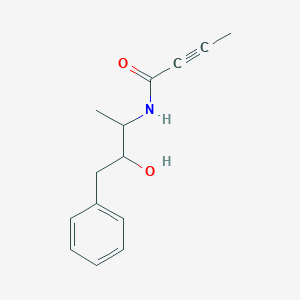![molecular formula C22H20N4O6S2 B2483837 2-(1,3-dioxoisoindolin-2-yl)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)propanamide CAS No. 865592-55-8](/img/structure/B2483837.png)
2-(1,3-dioxoisoindolin-2-yl)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-dioxoisoindolin-2-yl)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C22H20N4O6S2 and its molecular weight is 500.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant and Anti-inflammatory Agents
Benzofused thiazole derivatives, including structures related to the specified compound, have shown potential as antioxidant and anti-inflammatory agents. These derivatives are synthesized through cyclocondensation reactions and evaluated for in vitro activities against various reactive species. Their ability to scavenge reactive radicals suggests their utility in designing alternative therapeutic agents aimed at mitigating oxidative stress and inflammation-related disorders (Raut et al., 2020).
Optoelectronic Material Development
The integration of benzothiazole and pyrimidine fragments into π-extended conjugated systems has been highlighted for creating novel optoelectronic materials. These derivatives, including benzothiazole-based molecules, show promising applications in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. Their incorporation into various optoelectronic devices underscores the versatility of benzothiazole derivatives in material science and engineering, paving the way for advancements in electronic and luminescent technologies (Lipunova et al., 2018).
Pharmacological Significance
Benzothiazole derivatives exhibit a wide range of pharmacological activities, serving as the foundation for numerous bioactive molecules. Their applications span across antiviral, antimicrobial, anti-diabetic, and anti-tumor activities, among others. The structural diversity and biological efficacy of these compounds highlight their importance in drug discovery and medicinal chemistry. The development of benzothiazole-containing compounds continues to be a significant area of research, with ongoing studies aimed at understanding their mechanisms of action and optimizing their therapeutic potential (Bhat & Belagali, 2020).
Future Directions
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O6S2/c1-13(26-20(28)15-4-2-3-5-16(15)21(26)29)19(27)24-22-23-17-7-6-14(12-18(17)33-22)34(30,31)25-8-10-32-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZVQLODLINKBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N3CCOCC3)N4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[Methyl(6-methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2483754.png)
![1-(4-tert-butylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2483758.png)


![methyl 7-(benzo[b]thiophene-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2483764.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2483765.png)



![6-fluoro-4-(3-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2483773.png)
![N-cyclohexyl-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2483774.png)


